Cas no 946271-33-6 (N-{2-(carbamoylmethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl}-3-fluorobenzamide)

N-{2-(carbamoylmethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl}-3-fluorobenzamide structure
946271-33-6 structure
Product Name:N-{2-(carbamoylmethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl}-3-fluorobenzamide
CAS No:946271-33-6
Molecular Formula:C18H14FN3O2S2
Molecular Weight:387.451064586639
CID:5854977
PubChem ID:25282960

N-{2-(carbamoylmethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl}-3-fluorobenzamide Properties

Names and Identifiers

    • N-[2-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl]-3-fluorobenzamide
    • AKOS024492714
    • N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-fluorobenzamide
    • F5034-0313
    • N-{2-[(carbamoylmethyl)sulfanyl]-4-phenyl-1,3-thiazol-5-yl}-3-fluorobenzamide
    • 946271-33-6
    • InChIKey: YLBONHVLYXGPDE-UHFFFAOYSA-N
    • Inchi: 1S/C18H14FN3O2S2/c19-13-8-4-7-12(9-13)16(24)22-17-15(11-5-2-1-3-6-11)21-18(26-17)25-10-14(20)23/h1-9H,10H2,(H2,20,23)(H,22,24)
    • SMILES: C(NC1SC(SCC(N)=O)=NC=1C1=CC=CC=C1)(=O)C1=CC=CC(F)=C1

Computed Properties

  • Exact Mass: 387.05114721g/mol
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Rotatable Bond Count: 6
  • Monoisotopic Mass: 387.05114721g/mol
  • Heavy Atom Count: 26
  • Complexity: 505
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 3.7
  • Topological Polar Surface Area: 139Ų

N-{2-(carbamoylmethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl}-3-fluorobenzamide Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
Life Chemicals
F5034-0313-2μmol
N-{2-[(carbamoylmethyl)sulfanyl]-4-phenyl-1,3-thiazol-5-yl}-3-fluorobenzamide
946271-33-6
2μmol
$57.0 2023-09-10

N-{2-(carbamoylmethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl}-3-fluorobenzamide Related Literature

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